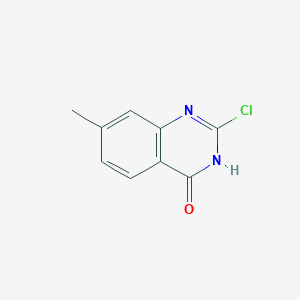2-Chloro-7-methylquinazolin-4(3H)-one
CAS No.: 62484-41-7
Cat. No.: VC3235330
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62484-41-7 |
|---|---|
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| IUPAC Name | 2-chloro-7-methyl-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C9H7ClN2O/c1-5-2-3-6-7(4-5)11-9(10)12-8(6)13/h2-4H,1H3,(H,11,12,13) |
| Standard InChI Key | VLXIWFWLHDIMKU-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C(=O)NC(=N2)Cl |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)NC(=N2)Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
2-Chloro-7-methylquinazolin-4(3H)-one is characterized by specific physical and chemical properties that influence its behavior in biological systems and its applications in pharmaceutical research. The compound typically exists as a pale yellow to off-white crystalline solid . Its molecular properties are summarized in the following table:
While specific physical properties for 2-Chloro-7-methylquinazolin-4(3H)-one are not provided in the available literature, we can reference properties of the related compound 2-Chloroquinazolin-4(3H)-one (without the methyl group) to gain insights into its likely physical characteristics:
| Property | Value (for 2-Chloroquinazolin-4(3H)-one) |
|---|---|
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 239.8±23.0 °C at 760 mmHg |
| Melting Point | 218-220°C |
| Flash Point | 98.8±22.6 °C |
The addition of a methyl group to the 7-position would likely cause slight modifications to these physical properties, potentially increasing the boiling and melting points while decreasing water solubility compared to the unsubstituted compound. These properties are crucial considerations for formulation development and synthesis procedures in pharmaceutical applications.
Structural Characteristics
The structure of 2-Chloro-7-methylquinazolin-4(3H)-one consists of a fused benzene and pyrimidine ring system forming the quinazolinone core. This core structure is modified with a chlorine atom at position 2 of the pyrimidine ring and a methyl group at position 7 of the benzene ring . The compound also features a carbonyl group at position 4, which is characteristic of quinazolinone derivatives. This structural arrangement contributes to the compound's ability to interact with various biological targets through hydrogen bonding, van der Waals interactions, and potential covalent bonding with nucleophilic residues in proteins.
The chlorine substituent, being electron-withdrawing, affects the electron distribution across the molecule, potentially enhancing its binding affinity to specific targets. Meanwhile, the methyl group contributes hydrophobicity, which can influence the compound's membrane permeability and pharmacokinetic properties. The lactam (-NH-CO-) functionality in the quinazolinone ring can participate in hydrogen bonding interactions with biological targets, further enhancing the compound's binding affinity and specificity.
Synthesis Methods
Characterization Techniques
The synthesis of quinazolinone derivatives, including 2-Chloro-7-methylquinazolin-4(3H)-one, is typically confirmed using various analytical techniques to ensure the purity and structural integrity of the final product . These techniques include:
-
Infrared (IR) spectroscopy: For identifying functional groups such as NH₂ and C=O stretches. In related quinazolinone compounds, IR spectra show characteristic absorption bands for C=O stretching around 1157 cm⁻¹ and NH₂ stretching in the 3285-3184 cm⁻¹ region .
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): For structural elucidation. ¹H NMR spectra of similar quinazolinone derivatives show characteristic signals for methyl groups (around δ 2.5) and aromatic protons (δ 7.0-7.5) .
-
Gas Chromatography-Mass Spectrometry (GC-MS): For confirming molecular weight and fragmentation patterns .
-
Elemental analysis: For confirming the elemental composition, ensuring that experimental data agree with calculated values .
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity .
These comprehensive analytical methods ensure the successful synthesis and proper identification of 2-Chloro-7-methylquinazolin-4(3H)-one, which is crucial for subsequent biological evaluation and pharmaceutical development.
Biological Activities and Applications
Antimicrobial Activity
Quinazolinone derivatives, including those structurally similar to 2-Chloro-7-methylquinazolin-4(3H)-one, have demonstrated significant antimicrobial properties against a wide range of pathogens . Studies have shown that various quinazolinone compounds exhibit activity against bacterial strains including Klebsiella pneumonia, Staphylococcus aureus, Bacillus species, Escherichia coli, and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for some quinazolinone derivatives range from 6-9 mg/mL against these bacterial strains, indicating their potential as antimicrobial agents .
Research on related compounds has demonstrated that quinazolinone derivatives show significant activity particularly against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa . For example, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one has been shown to have higher activity against Klebsiella pneumonia and Staphylococcus aureus compared to other tested compounds . The presence of chloro and methyl substituents, as found in 2-Chloro-7-methylquinazolin-4(3H)-one, can enhance antimicrobial activity by influencing the compound's interaction with bacterial targets.
The mechanism of antimicrobial action is believed to involve interaction with bacterial enzymes essential for cell wall synthesis or DNA replication, though specific targets may vary depending on the bacterial species and the precise quinazolinone structure. These findings suggest that 2-Chloro-7-methylquinazolin-4(3H)-one may possess similar antimicrobial properties, particularly against gram-positive and gram-negative bacteria that are becoming increasingly resistant to conventional antibiotics.
Anticancer Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume